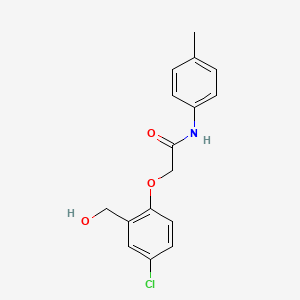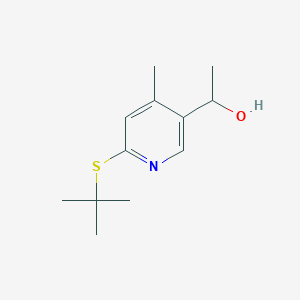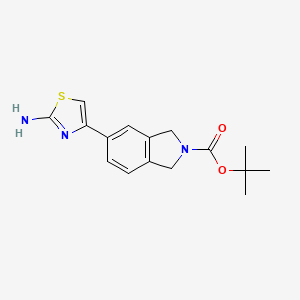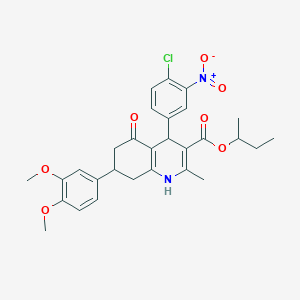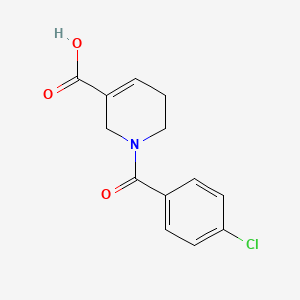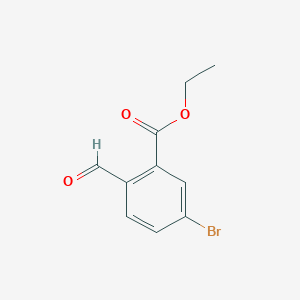
Ethyl 5-bromo-2-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-formylbenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position, a formyl group at the 2-position, and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-formylbenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.
Major Products
Substitution: Products depend on the nucleophile used, such as ethyl 5-amino-2-formylbenzoate or ethyl 5-thio-2-formylbenzoate.
Oxidation: Ethyl 5-bromo-2-carboxybenzoate.
Reduction: Ethyl 5-bromo-2-hydroxymethylbenzoate.
Scientific Research Applications
Ethyl 5-bromo-2-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: As a precursor in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects. The compound’s ability to undergo substitution, oxidation, and reduction reactions allows it to be versatile in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-bromo-2-fluorobenzoate: Similar structure but with a fluorine atom instead of a formyl group.
Ethyl 5-bromo-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group
Uniqueness
This compound is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in different scientific fields highlight its importance .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
ethyl 5-bromo-2-formylbenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-6H,2H2,1H3 |
InChI Key |
VZKJPONTRMSBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




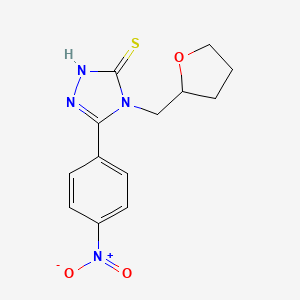
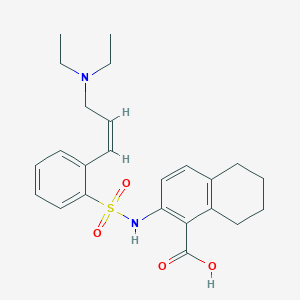
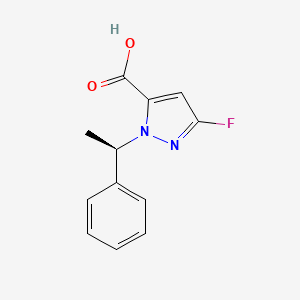
![5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997484.png)
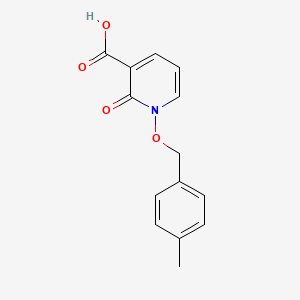
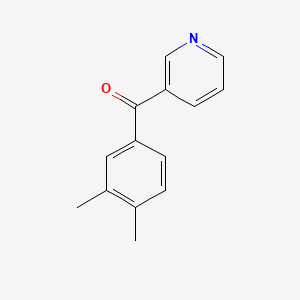
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one](/img/structure/B12997501.png)
